BENGHE Methodological & Application

Check Availability & Pricing

using anti-Fael antibodies for Western blotting
or immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Fael protein

Cat. No.: B1176820

Application Notes for Anti-Focal Adhesion Kinase
(FAK) Antibodies

Introduction

Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2), is a non-
receptor tyrosine kinase that plays a pivotal role in signal transduction mediated by integrins
and growth factor receptors. Its involvement in critical cellular processes such as cell adhesion,
migration, proliferation, and survival makes it a significant target in both basic research and
drug development, particularly in oncology. FAK is a cytoplasmic kinase concentrated at focal
adhesions, the structures that link the extracellular matrix (ECM) to the cell's actin cytoskeleton.
Upon integrin clustering due to cell-ECM interaction, FAK undergoes autophosphorylation at
the Tyrosine 397 (Tyr397) residue. This event creates a high-affinity binding site for the SH2
domain of Src family kinases, leading to the formation of a dual-kinase complex that further
phosphorylates downstream targets, activating multiple signaling cascades.

Applications

Anti-FAK antibodies are versatile tools for investigating the expression, localization, and
phosphorylation status of FAK. The two primary applications detailed here are Western Blotting
(WB) and Immunofluorescence (IF).
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o Western Blotting (WB): This technique is ideal for detecting the total amount of FAK protein
in a cell or tissue lysate and for assessing its phosphorylation state using phospho-specific
antibodies. The expected molecular weight of full-length FAK is approximately 125 kDa.[1]

o Immunofluorescence (IF): IF allows for the visualization of FAK's subcellular localization. In
most adherent cell types, FAK is expected to show a punctate staining pattern, concentrating
at focal adhesions, particularly at the leading edge of migrating cells.

Quantitative Data Summary

The following tables provide recommended starting concentrations and conditions for using
anti-FAK antibodies in Western Blotting and Immunofluorescence. Note that optimal conditions
should be determined experimentally by the end-user.

Table 1: Recommended Conditions for Western Blotting
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Parameter Recommendation Notes
Monoclonals may offer higher
) specificity, while polyclonals
Antibody Type Monoclonal or Polyclonal

can provide signal

amplification.

Starting Dilution

1:500 - 1:2000

For a typical antibody
concentration of 1 mg/mL.

Concentration Range

0.5-2.0 ug/mL

A good starting point for

optimization.[2]

Lysate Amount

10 - 30 pg per lane

Dependent on FAK expression

level in the sample.

Blocking Buffer

5% non-fat dry milk or 5% BSA
in TBST

For phospho-specific
antibodies, 5% BSA is
recommended to reduce

background.

Primary Antibody Incubation

1-2 hours at room temperature

or overnight at 4°C

Overnight incubation at 4°C is
often recommended to
enhance signal and reduce

background.[3]

Secondary Antibody

HRP-conjugated anti-
mouse/rabbit 1IgG

Use at manufacturer's

recommended dilution.

Expected Band Size

~125 kDa

Full-length FAK.[1]

Table 2: Recommended Conditions for Immunofluorescence
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Parameter Recommendation Notes
Monoclonals are often
Antibody Type Monoclonal or Polyclonal preferred for their specificity in

imaging.

For a typical antibody

Starting Dilution 1:100 - 1:500 )
concentration of 1 mg/mL.
Optimization is critical for
Concentration Range 1-10 pg/mL achieving a good signal-to-

noise ratio.

Fixation

4% Paraformaldehyde (PFA) in
PBS

10-15 minutes at room

temperature is standard.

Permeabilization

0.1 - 0.25% Triton X-100 in
PBS

10 minutes at room
temperature. Required for

intracellular targets like FAK.

Blocking Solution

5-10% Normal Goat Serum in
PBS with 1% BSA

Block for at least 1 hour at

room temperature.

Primary Antibody Incubation

1-2 hours at room temperature

or overnight at 4°C

Overnight incubation at 4°C in
a humidified chamber is

common.[4]

Secondary Antibody

Fluorophore-conjugated anti-

mouse/rabbit 1I9G

Use at manufacturer's
recommended dilution. Protect

from light.

Expected Localization

Cytoplasmic, concentrated in

focal adhesions

Punctate staining, often more

prominent at the cell periphery.

Experimental Protocols
Western Blotting Protocol

This protocol provides a standard procedure for detecting FAK in whole-cell lysates.

A. Materials and Reagents
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Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli Sample Buffer (4X)

SDS-PAGE gels

PVDF or nitrocellulose membranes

Transfer buffer

Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST)

Primary anti-FAK antibody

HRP-conjugated secondary antibody

TBST (Tris-Buffered Saline with 0.1% Tween-20)

Chemiluminescent substrate (ECL)

Imaging system (e.g., chemiluminescence imager or X-ray film)

. Procedure

Sample Preparation: Lyse cells in ice-cold Lysis Buffer. Determine protein concentration
using a BCA assay.

SDS-PAGE: Denature 10-30 ug of protein per sample by adding Laemmli Sample Buffer and
heating at 95°C for 5 minutes. Separate proteins on an SDS-PAGE gel.

Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle
agitation. For phospho-FAK antibodies, use 5% BSA in TBST.

Primary Antibody Incubation: Dilute the primary anti-FAK antibody in Blocking Buffer (e.g.,
1:1000). Incubate the membrane overnight at 4°C with gentle agitation.
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Washing: Wash the membrane three times for 5-10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated
secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature.

Final Washes: Repeat the washing step (Step 6).

Detection: Incubate the membrane with ECL substrate according to the manufacturer's
instructions.

Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

Immunofluorescence Protocol

This protocol is for staining FAK in adherent cells grown on coverslips.

A. Materials and Reagents

Cells cultured on sterile glass coverslips

PBS (Phosphate-Buffered Saline)

Fixation Solution (4% PFA in PBS)

Permeabilization Buffer (0.2% Triton X-100 in PBS)
Blocking Buffer (5% Normal Goat Serum, 1% BSA in PBS)
Primary anti-FAK antibody

Fluorophore-conjugated secondary antibody

Nuclear counterstain (e.g., DAPI)

Antifade mounting medium

Microscope slides

B. Procedure
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e Cell Culture: Grow cells to 50-70% confluency on sterile coverslips in a petri dish.
e Rinsing: Gently rinse the cells twice with PBS.

o Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

e Washing: Wash the cells three times for 5 minutes each with PBS.

¢ Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10 minutes at room
temperature.

e Blocking: Wash with PBS and then block with Blocking Buffer for 1 hour at room temperature
in a humidified chamber.

» Primary Antibody Incubation: Dilute the primary anti-FAK antibody in Blocking Buffer (e.g.,
1:200). Add a drop to each coverslip and incubate overnight at 4°C in a humidified chamber.

e Washing: Wash the coverslips three times for 5 minutes each with PBS.

e Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in
Blocking Buffer. Incubate the coverslips for 1 hour at room temperature, protected from light.

o Final Washes: Repeat the washing step (Step 8).
o Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.

e Mounting: Wash once with PBS and then mount the coverslips onto microscope slides using
antifade mounting medium.

e Imaging: Visualize the staining using a fluorescence or confocal microscope.

Visualizations
FAK Signaling Pathway
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Caption: FAK signaling cascade initiated by integrin engagement.
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Western Blotting Experimental Workflow
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Caption: Workflow for Western blotting analysis of FAK.

Immunofluorescence Experimental Workflow
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Caption: Workflow for immunofluorescent staining of FAK.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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